Salicylmethylecgonine

Overview

Description

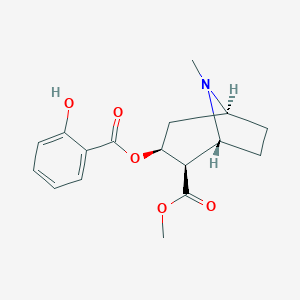

Salicylmethylecgonine is a tropane derivative drug which is both a synthetic analogue and a possible active metabolite of cocaine . It has a molecular formula of C17H21NO5 .

Molecular Structure Analysis

The molecular structure of Salicylmethylecgonine is characterized by its formula C17H21NO5 . It has an average mass of 319.352 Da and a monoisotopic mass of 319.141968 Da . The molecule has 4 defined stereocentres .

Physical And Chemical Properties Analysis

Salicylmethylecgonine has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±45.0 °C at 760 mmHg, and a flash point of 205.5±28.7 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Plant Growth and Stress Response

Salicylic acid (SA), a component related to Salicylmethylecgonine, plays a significant role in plant responses to various stresses. It has been observed to induce stress tolerance in plants, including drought resistance. For instance, SA treatment in wheat seedlings under water stress resulted in improved moisture content, dry mass, and enzymatic activities, suggesting its potential as a growth regulator under such conditions (Singh & Usha, 2003). Similarly, SA influences plant growth and development beyond defense mechanisms, regulating physiological and biochemical processes throughout a plant's lifespan. This includes responses to abiotic stresses such as heat, drought, and salinity (Rivas-San Vicente & Plasencia, 2011).

Role in Disease Resistance and Plant Health

SA's role in plant health is multifaceted, especially in defense against pathogens. Research highlights its regulatory function in both local and systemic disease resistance mechanisms, including host cell death and defense gene expression. Genetic studies uncover a complex network of proteins required for SA-mediated defense signaling in plants (Vlot, Dempsey, & Klessig, 2009). Additionally, SA is essential for the development of systemic acquired resistance in tobacco, as evidenced in transgenic plants lacking the ability to accumulate SA (Gaffney et al., 1993).

Enhancement of Plant Tolerance to Abiotic Stresses

SA also contributes significantly to plant tolerance against various abiotic stresses. For example, foliar application of SA improved growth, gas exchange, and chlorophyll fluorescence in citrus under saline conditions, indicating its role in alleviating adverse effects of salt stress (Khoshbakht & Asgharei, 2015). Furthermore, SA application in tomato plants exposed to salinity stress enhanced photosynthetic rates, transpiration rates, and stomatal conductance, suggesting a protective effect on cellular membrane integrity (Stevens, Senaratna, & Sivasithamparam, 2006).

Mechanism of Action

Target of Action

Salicylmethylecgonine, also known as 2’-Hydroxy Cocaine, is a tropane derivative drug that is both a synthetic analogue and a possible active metabolite of cocaine . It primarily targets the dopamine transporter and the norepinephrine transporter . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication and function.

Mode of Action

Salicylmethylecgonine interacts with its targets by binding to these transporters. The hydroxy branch of the molecule renders it a QSAR of a 10-fold increase over cocaine in its binding potency for the dopamine transporter and a 52-fold enhanced affinity for the norepinephrine transporter . This interaction results in an increased concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The biochemical pathways affected by Salicylmethylecgonine are primarily those involved in the transmission of dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, Salicylmethylecgonine increases their availability in the synaptic cleft, thereby enhancing the signaling pathways that they are involved in .

Pharmacokinetics

It is known that its potency in vitro is around 10 times that of cocaine, although it is only around three times more potent than cocaine when administered to mice . This discrepancy is likely due to it having a higher LogP (2.89) than that of cocaine (2.62), which affects its distribution and metabolism .

Result of Action

The molecular and cellular effects of Salicylmethylecgonine’s action are primarily related to its impact on neurotransmission. By increasing the availability of dopamine and norepinephrine in the synaptic cleft, it enhances the signaling pathways that these neurotransmitters are involved in. This can lead to a range of effects, including increased behavioral stimulation compared to cocaine .

properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEISRHQJLATJPJ-MMMKDXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylmethylecgonine | |

CAS RN |

89339-17-3 | |

| Record name | 2'-HYDROXYCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

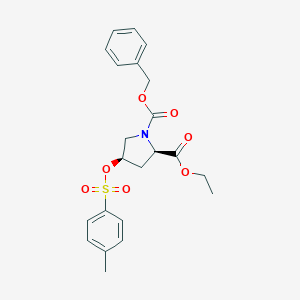

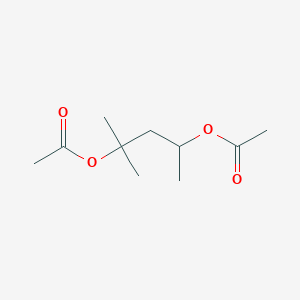

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)